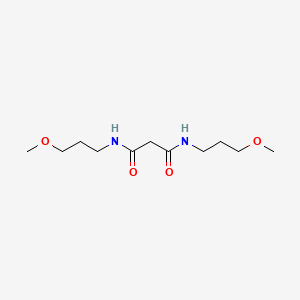![molecular formula C16H10Cl2N4O B2389081 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 439109-54-3](/img/structure/B2389081.png)
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (DC-PPBC) is a novel chemical compound that has recently been studied for its potential applications in scientific research. DC-PPBC is a member of the pyridyl-pyrimidine family of compounds, which are known for their unique properties and ability to interact with a variety of biological systems. DC-PPBC has been studied for its potential to be used in a variety of scientific research applications, including drug discovery, drug delivery, and biotechnology.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential applications in scientific research. It has been shown to have potential in drug discovery, drug delivery, and biotechnology. In drug discovery, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its ability to bind to specific proteins and modulate their activity. In drug delivery, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential to be used as a carrier for drug molecules, allowing them to be transported to specific target sites. Finally, in biotechnology, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential to be used in gene therapy, as it has been shown to possess the ability to bind to DNA and modulate gene expression.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is still not fully understood. However, it is believed to interact with proteins and DNA via a variety of mechanisms. It has been suggested that 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide binds to proteins through hydrophobic interactions, hydrogen bonds, and covalent bonds. Additionally, it has been suggested that 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide interacts with DNA via electrostatic interactions and covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide are still being studied. Preliminary studies have shown that 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has the potential to modulate the activity of proteins and DNA, as well as to act as a carrier for drug molecules. Additionally, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been shown to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several advantages for lab experiments. It is easy to synthesize, and its structure is relatively stable. Additionally, it is non-toxic and has been shown to be non-immunogenic. However, 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide also has some limitations. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it has a relatively short shelf-life, which can be problematic for long-term experiments.
Direcciones Futuras
There are several potential future directions for the study of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide. One potential direction is to further study its potential applications in drug discovery, drug delivery, and biotechnology. Additionally, further research can be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research can be conducted to develop more efficient and cost-effective methods for synthesizing 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide.
Métodos De Síntesis
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be synthesized via a three-step process. The first step involves the condensation of 2,3-dichlorobenzaldehyde and 2-(3-pyridinyl)-4-pyrimidinol in the presence of acetic acid. The second step involves the addition of sodium hydroxide to the reaction mixture, which results in the formation of the desired product. Finally, the product can be purified by recrystallization.
Propiedades
IUPAC Name |
2,3-dichloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O/c17-12-5-1-4-11(14(12)18)16(23)22-13-6-8-20-15(21-13)10-3-2-7-19-9-10/h1-9H,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSKQXVQBJNEDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)


![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)

